Cas no 2763885-09-0 ((2S)-2-(bromomethyl)-4,4-difluoropyrrolidine)

(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 2763885-09-0
- (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine
- EN300-37355738
-
- Inchi: 1S/C5H8BrF2N/c6-2-4-1-5(7,8)3-9-4/h4,9H,1-3H2/t4-/m0/s1
- InChI Key: COIVADGIBJQIHP-BYPYZUCNSA-N
- SMILES: BrC[C@@H]1CC(CN1)(F)F
Computed Properties
- Exact Mass: 198.98082g/mol
- Monoisotopic Mass: 198.98082g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 12Ų
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37355738-10.0g |
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine |
2763885-09-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
Enamine | EN300-37355738-0.25g |
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine |
2763885-09-0 | 95.0% | 0.25g |
$972.0 | 2025-03-18 | |
Enamine | EN300-37355738-1.0g |
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine |
2763885-09-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
Enamine | EN300-37355738-0.1g |
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine |
2763885-09-0 | 95.0% | 0.1g |
$930.0 | 2025-03-18 | |
Enamine | EN300-37355738-5.0g |
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine |
2763885-09-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-18 | |
Enamine | EN300-37355738-2.5g |
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine |
2763885-09-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
Enamine | EN300-37355738-0.05g |
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine |
2763885-09-0 | 95.0% | 0.05g |
$888.0 | 2025-03-18 | |
Enamine | EN300-37355738-0.5g |
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine |
2763885-09-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-18 |
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine Related Literature
-
Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine
Chemical Profile of (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine (CAS No. 2763885-09-0)
(2S)-2-(bromomethyl)-4,4-difluoropyrrolidine is a fluorinated pyrrolidine derivative with significant applications in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2763885-09-0, has garnered attention due to its unique structural properties and potential utility in the synthesis of bioactive molecules. The presence of both bromomethyl and difluoropyrrolidine moieties makes it a versatile intermediate for the development of novel therapeutic agents.
The< strong>fluorinatedpyrrolidine core is a key feature that enhances the metabolic stability and binding affinity of drug candidates. In recent years, there has been a growing interest in fluorinated heterocycles due to their ability to modulate pharmacokinetic profiles and improve pharmacological efficacy. The< strong>bromomethylgroup provides a reactive handle for further functionalization, enabling the construction of complex molecular architectures. This dual functionality makes (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine a valuable building block in synthetic organic chemistry.
Recent studies have highlighted the importance of chiral auxiliaries in the synthesis of enantiomerically pure pharmaceuticals. The< strong>(2S)configuration of this compound suggests that it may be particularly useful in the development of enantiomerically enriched drug candidates. Chiral fluorinated pyrrolidines have shown promise in treating various diseases, including neurological disorders and infectious diseases. The ability to selectively functionalize the< strong>(S)-enantiomeroffers a strategic advantage in drug design.
In the realm of medicinal chemistry, (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine has been explored as a precursor for more complex molecules. Its incorporation into pharmacophores can lead to novel compounds with enhanced biological activity. For instance, fluorinated pyrrolidines have been investigated for their potential as kinase inhibitors and antiviral agents. The< strong>bromomethylgroup can be selectively modified via cross-coupling reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl groups, respectively.
The< strong>difluoropyrrolidinemoiety contributes to the overall electronic properties of the molecule, influencing its reactivity and interactions with biological targets. Fluorine atoms are known to exhibit significant effects on drug metabolism and binding affinity due to their ability to modulate hydrophobicity and electronic distribution. This makes (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine a promising candidate for further investigation in drug discovery programs.
The synthesis of this compound typically involves multi-step organic transformations, starting from commercially available precursors. Advanced synthetic methodologies, such as asymmetric hydrogenation and enantioselective fluorination, can be employed to achieve high yields and enantiopurity. The use of chiral catalysts or auxiliaries ensures the retention or inversion of stereochemistry at critical stereocenters.
Ongoing research in this area continues to uncover new applications for (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine. For example, recent studies have demonstrated its utility in the development of protease inhibitors for antiviral therapies. The combination of fluorine atoms and chiral centers provides a unique scaffold that can interact selectively with biological macromolecules. This has led to the discovery of novel lead compounds with improved pharmacological profiles.
The pharmaceutical industry is increasingly leveraging fluorinated heterocycles due to their favorable physicochemical properties. Compounds like (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine are being evaluated for their potential in treating a wide range of diseases. The ability to fine-tune molecular structure through strategic functionalization allows for the optimization of drug candidates across multiple parameters.
In conclusion, (2S)-2-(bromomethyl)-4,4-difluoropyrrolidine (CAS No. 2763885-09-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules with enhanced biological activity. As our understanding of fluorinated heterocycles continues to grow, so too will the applications of this remarkable compound in drug discovery and development.
2763885-09-0 ((2S)-2-(bromomethyl)-4,4-difluoropyrrolidine) Related Products
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 61549-49-3(9-Decenenitrile)




